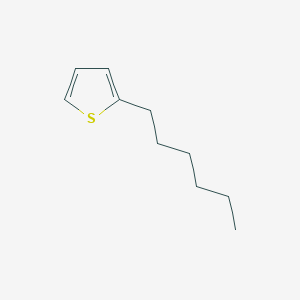

2-Hexylthiophene

説明

This compound has been reported in Akebia trifoliata with data available.

Structure

3D Structure

特性

IUPAC Name |

2-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-2-3-4-5-7-10-8-6-9-11-10/h6,8-9H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVHYFUVMQIGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172120 | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Meat-like aroma | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in most organic solvents; Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.938 (20°) | |

| Record name | 2-Hexylthiophene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18794-77-9 | |

| Record name | 2-Hexylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18794-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018794779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82479467Q1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

41.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032329 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hexylthiophene for Advanced Research

For Immediate Release

This whitepaper provides a comprehensive technical overview of 2-hexylthiophene, a critical building block in the development of advanced organic electronic materials and pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and key applications, with a focus on actionable experimental protocols and data presentation.

Core Compound Identification and Properties

This compound is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The addition of a hexyl group to the 2-position of the thiophene ring significantly influences its physical properties, enhancing its solubility in organic solvents, which is crucial for solution-based processing of derived materials.

Below is a summary of the key identifiers and physical properties of this compound.

| Property | Value | Reference |

| CAS Number | 18794-77-9 | [1][2] |

| Molecular Formula | C₁₀H₁₆S | [2] |

| Molecular Weight | 168.30 g/mol | [2] |

| Boiling Point | 228-230 °C | |

| Density | 0.932 g/mL at 25 °C | |

| Appearance | Colorless to light yellow liquid | |

| Solubility | Soluble in most organic solvents; insoluble in water. |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is most commonly achieved through the regioselective functionalization of the thiophene ring. A widely used and effective method involves the lithiation of thiophene followed by a reaction with an electrophilic hexyl source, such as 1-bromohexane.[1]

Reaction Scheme:

Caption: Synthesis of this compound via Lithiation.

Materials:

-

Thiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Bromohexane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add thiophene and anhydrous THF.

-

Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise to the stirred thiophene solution. Maintain the temperature below -70 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-2 hours.

-

Slowly add 1-bromohexane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Application in Polymer Synthesis: Preparation of Poly(3-hexylthiophene) (P3HT)

This compound is a precursor to 3-hexylthiophene, the monomer for the widely studied conductive polymer, poly(3-hexylthiophene) (P3HT). P3HT is a key material in organic electronics, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). A common method for the synthesis of P3HT is the chemical oxidative polymerization of 3-hexylthiophene using iron(III) chloride (FeCl₃).

Experimental Workflow for P3HT Synthesis:

Caption: Workflow for the Synthesis and Purification of P3HT.

Detailed Protocol for P3HT Synthesis:

Materials:

-

3-Hexylthiophene

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform

-

Methanol

-

Hexane

Procedure:

-

In a fume hood, dissolve 3-hexylthiophene in anhydrous chloroform in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve anhydrous FeCl₃ in anhydrous chloroform.

-

Slowly add the FeCl₃ solution dropwise to the stirred solution of 3-hexylthiophene at room temperature. The reaction mixture will typically turn dark green or purple.

-

Allow the reaction to stir at room temperature for a period of 2 to 24 hours. The reaction time can be varied to control the molecular weight of the resulting polymer.

-

After the desired reaction time, precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer thoroughly with methanol to remove any remaining monomer and oxidant.

-

For further purification, perform a Soxhlet extraction of the crude polymer. Sequentially extract with methanol (to remove oligomers and residual catalyst), hexane (to remove lower molecular weight polymer), and finally chloroform or chlorobenzene to isolate the desired high molecular weight P3HT.

-

Precipitate the polymer from the chloroform fraction into methanol.

-

Collect the purified P3HT by filtration and dry under vacuum.

Characterization Data

The synthesized this compound and P3HT should be characterized to confirm their structure and purity. Key characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for this compound, and Gel Permeation Chromatography (GPC) for determining the molecular weight and polydispersity of P3HT.

Typical ¹H NMR Data for 3-Hexylthiophene (Precursor to P3HT):

| Assignment | Chemical Shift (ppm) |

| Thiophene H (α to S) | ~7.21 |

| Thiophene H (β to S, adjacent to hexyl) | ~6.92 |

| Thiophene H (β to S) | ~6.90 |

| CH₂ (α to thiophene) | ~2.61 |

| CH₂ (β to thiophene) | ~1.61 |

| (CH₂)₄ | ~1.33, ~1.30 |

| CH₃ | ~0.88 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.

Conclusion

This compound is a fundamental molecule for the synthesis of high-performance organic electronic materials, most notably poly(3-hexylthiophene). Understanding its properties and the experimental procedures for its synthesis and polymerization is essential for researchers and developers in this field. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in advanced research and development projects.

References

An In-Depth Technical Guide to the Synthesis of 2-Hexylthiophene for Beginners

This guide provides a detailed overview of common and reliable methods for the synthesis of 2-hexylthiophene, a key building block in the development of organic electronic materials and pharmaceuticals. The content is tailored for researchers, scientists, and professionals in drug development who are new to this specific synthesis. We will explore two primary synthetic routes: a modern cross-coupling method and a classic reduction reaction. Detailed experimental protocols, quantitative data, and process diagrams are provided to ensure clarity and reproducibility.

Introduction to this compound

This compound is an alkylated derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom.[1] The attachment of a hexyl group to the second position of the thiophene ring imparts increased solubility in organic solvents, a crucial property for solution-processable materials used in applications like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The synthesis generally involves the regioselective formation of a carbon-carbon bond at the C2 position of the thiophene ring.

Synthetic Methodologies

For beginners, two robust methods are presented here: the Nickel-Catalyzed Kumada Cross-Coupling and the Wolff-Kishner Reduction.

Method 1: Kumada Cross-Coupling

The Kumada coupling is a powerful transition metal-catalyzed reaction that forms a C-C bond between an organomagnesium compound (Grignard reagent) and an organic halide.[2] This method is highly efficient for preparing alkylthiophenes, with reported yields often exceeding 90%.[2] In this procedure, hexylmagnesium bromide is coupled with 2-bromothiophene using a nickel catalyst.

Experimental Protocol: Kumada Coupling

This protocol is a representative procedure based on established Kumada coupling methodologies.[2]

Materials:

-

Magnesium turnings (Mg)

-

1-Bromohexane (C₆H₁₃Br)

-

2-Bromothiophene (C₄H₃BrS)

-

[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent):

-

All glassware must be oven-dried and the reaction conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

To a 250 mL three-necked flask equipped with a dropping funnel and a condenser, add magnesium turnings (2.67 g, 110 mmol).

-

Add approximately 30 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place 1-bromohexane (16.5 g, 100 mmol) dissolved in 70 mL of anhydrous diethyl ether.

-

Add a small portion of the 1-bromohexane solution to the magnesium. The reaction should initiate spontaneously, evidenced by gentle refluxing and a cloudy appearance. If it does not start, gentle warming may be applied.

-

Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

-

Cross-Coupling Reaction:

-

In a separate 500 mL flask under an inert atmosphere, dissolve 2-bromothiophene (16.3 g, 100 mmol) and Ni(dppp)Cl₂ (0.27 g, 0.5 mmol) in 100 mL of anhydrous diethyl ether.

-

Cool this solution in an ice bath to 0 °C.

-

Slowly add the previously prepared hexylmagnesium bromide solution to the cooled 2-bromothiophene solution via a cannula or dropping funnel over 30-45 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding 50 mL of 1 M HCl while cooling the flask in an ice bath.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield pure this compound.

-

Method 2: Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic organic reaction used to convert a carbonyl group (ketone or aldehyde) into a methylene group (CH₂). This method can be used to synthesize this compound by starting from 2-hexanoylthiophene. The reaction involves the formation of a hydrazone intermediate followed by elimination of nitrogen gas under basic conditions at high temperatures.

Experimental Protocol: Wolff-Kishner Reduction of 2-Hexanoylthiophene

This protocol is adapted from a known procedure for the synthesis of this compound.[3]

Materials:

-

2-Hexanoylthiophene (C₁₀H₁₄OS)

-

Hydrazine hydrate (60% solution)

-

Potassium hydroxide (KOH) pellets

-

Diethylene glycol (solvent)

-

Hydrochloric acid (HCl)

-

Diethyl ether (Et₂O)

Procedure:

-

Reaction Setup:

-

In a large flask equipped with a distillation condenser, combine 2-hexanoylthiophene (300 g, 1.65 mol), 60% hydrazine hydrate (582 mL), and diethylene glycol (5 L).

-

Heat the mixture to 180 °C and maintain this temperature for 2 hours. During this time, water and excess hydrazine will distill off.

-

-

Base Addition and Reflux:

-

Cool the reaction mixture to below 100 °C.

-

Carefully add potassium hydroxide pellets (370.3 g, 6.6 mol) to the mixture.

-

Replace the distillation condenser with a reflux condenser.

-

Slowly reheat the mixture to 240 °C and maintain a vigorous reflux for 4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into 3 L of water.

-

Acidify the aqueous solution with HCl.

-

Extract the product with diethyl ether (3 x 500 mL).

-

Combine the organic extracts and wash them with water until neutral.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

-

Data Presentation

The following table summarizes the key quantitative data for the two synthetic methods described.

| Parameter | Method 1: Kumada Coupling | Method 2: Wolff-Kishner Reduction |

| Starting Materials | 2-Bromothiophene, 1-Bromohexane, Mg | 2-Hexanoylthiophene, Hydrazine Hydrate |

| Key Reagents | Ni(dppp)Cl₂ catalyst | Potassium Hydroxide (KOH) |

| Solvent | Anhydrous Diethyl Ether or THF | Diethylene Glycol |

| Reaction Temperature | 0 °C to Room Temperature | 180 °C to 240 °C |

| Reaction Time | ~12-16 hours | ~6 hours |

| Typical Yield | >90%[2] | High (specific yield not reported) |

| Purification Method | Vacuum Distillation | Vacuum Distillation |

Visualizations

Reaction Pathway Diagram

The catalytic cycle for the Kumada coupling involves three key steps: oxidative addition of the nickel(0) catalyst to the 2-bromothiophene, transmetalation with the hexylmagnesium bromide, and reductive elimination to form the product and regenerate the catalyst.

Experimental Workflow Diagram

The general workflow for the synthesis, work-up, and purification of this compound is a multi-step process that ensures the isolation of a high-purity final product.

Product Characterization

After purification, the identity and purity of the this compound product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing characteristic peaks for the thiophene ring protons and the hexyl chain.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique will confirm the molecular weight of the product (168.3 g/mol ) and assess its purity.

References

Spectroscopic Profile of 2-Hexylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-hexylthiophene, a key building block in the development of organic electronic materials and pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.10 | dd | 1H | H-5 (α-proton to S) |

| ~6.90 | dd | 1H | H-3 (β-proton to hexyl) |

| ~6.75 | t | 1H | H-4 (β-proton to S) |

| ~2.80 | t | 2H | -CH₂- (α to thiophene) |

| ~1.65 | quintet | 2H | -CH₂- (β to thiophene) |

| ~1.30 | m | 6H | -(CH₂)₃- |

| ~0.90 | t | 3H | -CH₃ |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a representative compilation from various sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | C-2 (C-hexyl) |

| ~127.5 | C-5 |

| ~124.0 | C-3 |

| ~122.5 | C-4 |

| ~31.5 | -CH₂- (α to thiophene) |

| ~30.5 | -CH₂- |

| ~29.0 | -CH₂- |

| ~22.5 | -CH₂- |

| ~14.0 | -CH₃ |

Note: The assignments are based on typical chemical shifts for substituted thiophenes and alkyl chains.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | C-H stretching (aromatic) |

| ~2955, ~2925, ~2855 | Strong | C-H stretching (aliphatic) |

| ~1465 | Medium | C=C stretching (thiophene ring) |

| ~825 | Strong | C-H out-of-plane bending (2-substituted thiophene) |

| ~700 | Medium | C-S stretching |

Note: The IR spectrum of this compound is characterized by the presence of both aromatic and aliphatic C-H stretching vibrations, as well as characteristic absorptions for a 2-substituted thiophene ring.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Hexane / Ethanol | ~235 | Data not readily available |

Note: 2-substituted thiophenes typically exhibit a strong absorption band around 235 nm corresponding to a π-π transition. The molar absorptivity can be determined experimentally using the Beer-Lambert law.*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃, ~0.6 mL) in a clean, dry 5 mm NMR tube.[1]

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz) is used.[1]

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium signal of the solvent.[1]

-

The magnetic field is shimmed to achieve optimal homogeneity.[1]

-

The probe is tuned to the proton frequency.[1]

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

b) ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated solution of this compound (approximately 20-50 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL).[1]

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

-

Data Acquisition:

-

The probe is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in singlets for all carbon signals.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A relaxation delay (d1) of 2-5 seconds is used to ensure proper signal relaxation.

-

-

Data Processing: The data is processed similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[2][3] A single drop of the neat liquid is placed on one plate, and the second plate is gently placed on top to spread the liquid evenly.[2][3]

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition:

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or ethanol. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).[5][6]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

Data Processing: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the lithiation of thiophene followed by alkylation.[8] This reaction proceeds with good regioselectivity.[8]

Caption: Synthesis of this compound via lithiation and alkylation.

References

An In-depth Technical Guide to the Health and Safety of 2-Hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for 2-Hexylthiophene (CAS No. 18794-77-9). The information is compiled for an audience with a technical background in chemistry and toxicology and is intended to support safe handling, risk assessment, and further research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a distinct odor.[1] It is a member of the thiophene class of heterocyclic compounds and is used as a flavoring agent and in the synthesis of other organic compounds.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆S | [1] |

| Molecular Weight | 168.30 g/mol | [1] |

| Boiling Point | 229-230 °C | [1] |

| Melting Point | 41 °C | [1] |

| Density | 0.930-0.938 g/mL at 20°C | [1] |

| Solubility | Insoluble in water; Soluble in most organic solvents. | [1] |

| Flash Point | >100 °C |

Toxicological Profile

GHS Classification and Hazard Statements

The following table summarizes the GHS hazard classifications for this compound.[1]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, long-term hazard | 3 | H413: May cause long lasting harmful effects to aquatic life |

Handling and Safety Precautions

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is recommended:

-

Eye/Face Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.

-

Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only in a well-ventilated area.

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

After Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols for Toxicological Assessment

While specific experimental reports for this compound are not widely available, the following are detailed methodologies for key toxicological endpoints based on internationally accepted guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Based on OECD Test Guideline 425)

-

Principle: This method is a sequential test that uses a minimum number of animals. Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.

-

Test Animals: Typically, adult female rats are used.

-

Procedure:

-

A starting dose is selected based on available information.

-

A single animal is administered the test substance by oral gavage.

-

The animal is observed for signs of toxicity for up to 14 days.

-

If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased.

-

The test is concluded when one of the stopping criteria is met, and the LD50 is calculated using the maximum likelihood method.

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly.

Skin Irritation/Corrosion (Based on OECD Test Guideline 404)

-

Principle: The substance is applied to the skin of a test animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

The fur on the dorsal area of the trunk of the animal is clipped.

-

A small area of skin (approximately 6 cm²) is abraded on one side, with the other side remaining intact.

-

0.5 mL of the liquid test substance is applied to both the intact and abraded skin sites under a gauze patch.

-

The trunk of the animal is wrapped to hold the patch in place for a 4-hour exposure period.

-

After 4 hours, the patches are removed, and the skin is gently cleansed.

-

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

-

Principle: The test substance is instilled into the eye of a test animal to assess its potential to cause ocular damage.

-

Test Animals: Albino rabbits are typically used.

-

Procedure:

-

A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyelids are held together for about one second.

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are evaluated and scored for opacity, inflammation, and discharge.

Potential Signaling Pathway and Experimental Workflows

Proposed Metabolic Activation and Toxicity Pathway

Thiophene derivatives can undergo metabolic activation by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive intermediates that may exert toxic effects. The following diagram illustrates a proposed pathway for this compound.

Caption: Proposed metabolic activation pathway of this compound.

General Workflow for Chemical Safety Assessment

The following diagram outlines a typical workflow for assessing the safety of a chemical substance, integrating in silico, in vitro, and in vivo methods.

Caption: A generalized workflow for chemical safety assessment.

Conclusion

This compound is a chemical with moderate acute toxicity, and it is a skin, eye, and respiratory irritant. While it has been deemed safe for its intended use as a flavoring agent at current intake levels, appropriate safety precautions, including the use of personal protective equipment, are necessary when handling the pure substance in a laboratory or industrial setting. Further research is needed to establish a more detailed and quantitative toxicological profile for this compound. The provided experimental protocols and workflows can serve as a guide for such future investigations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 2-Hexylthiophene in Conjugated Polymers

Abstract

This compound is a critical building block in the field of conjugated polymers, most notably as the monomer for poly(3-hexylthiophene) (P3HT). This polymer has become a benchmark material in organic electronics due to its favorable processing characteristics, semiconducting properties, and stability. More recently, the unique optical and electronic properties of P3HT, coupled with its biocompatibility, have opened up new avenues for its use in biomedical applications, including biosensing, tissue engineering, and drug delivery. This technical guide provides a comprehensive overview of the synthesis, properties, and diverse applications of this compound-based conjugated polymers, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes and relationships.

Introduction to this compound and Poly(3-hexylthiophene)

This compound is an alkylated derivative of thiophene, a sulfur-containing heterocyclic compound. The addition of the hexyl side chain to the 3-position of the thiophene ring imparts significant solubility in organic solvents, a crucial feature for the solution-based processing of its corresponding polymer, poly(3-hexylthiophene) (P3HT).[1][2] P3HT is a p-type semiconducting polymer that has been extensively studied for its applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[2][3]

The performance of P3HT in these devices is highly dependent on its regioregularity, which refers to the consistency of the head-to-tail coupling of the monomer units during polymerization. A high degree of regioregularity leads to a more planar polymer backbone, facilitating intermolecular π-π stacking and the formation of crystalline domains. This ordered structure enhances charge carrier mobility and optical absorption.[3]

Beyond electronics, the inherent properties of P3HT, such as its optical activity and conductivity, have made it a material of interest for the biomedical field.[4] Researchers are exploring its use in creating "smart" materials for modulating cellular functions, developing sensitive biosensors, and engineering functional tissues.[4]

Synthesis of Poly(3-hexylthiophene)

The most common and effective method for synthesizing highly regioregular P3HT is the Grignard Metathesis (GRIM) polymerization.[4][5] This is a type of chain-growth polymerization that allows for good control over the polymer's molecular weight and regioregularity.

Grignard Metathesis (GRIM) Polymerization

The GRIM polymerization of 2-bromo-5-iodo-3-hexylthiophene is a widely used method. An alternative and often preferred starting material is 2,5-dibromo-3-hexylthiophene.[5] The process involves the formation of a Grignard reagent from the monomer, which is then polymerized using a nickel-based catalyst.

Experimental Protocol: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-hexylthiophene

Materials:

-

2,5-dibromo-3-hexylthiophene (monomer)

-

Anhydrous tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) or other suitable Grignard reagent

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Hydrochloric acid (HCl)

-

Methanol

-

Hexanes

-

Chloroform

Procedure:

-

Monomer Preparation: Dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Grignard Reagent Formation: Cool the solution to 0°C and slowly add one equivalent of i-PrMgCl dropwise. Stir the mixture at this temperature for 1-2 hours to ensure the formation of the Grignard reagent (a mixture of 2-bromo-5-(chloromagnesio)-3-hexylthiophene and 2-(chloromagnesio)-5-bromo-3-hexylthiophene).

-

Polymerization: Add the Ni(dppp)Cl₂ catalyst to the reaction mixture. The solution will typically change color, indicating the initiation of polymerization. Allow the reaction to proceed at room temperature for a designated time (e.g., 1-2 hours). The length of the polymerization time can influence the molecular weight of the resulting polymer.

-

Quenching: Terminate the polymerization by slowly adding a solution of HCl in methanol. This step protonates the living polymer chains.

-

Purification:

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer precipitate by filtration.

-

Perform a series of Soxhlet extractions to purify the polymer. This typically involves washing with methanol to remove residual catalyst and oligomers, followed by hexanes to remove any remaining monomer and low molecular weight species.

-

Finally, dissolve the purified polymer in a good solvent like chloroform and re-precipitate it in methanol.

-

-

Drying: Dry the final polymer product under vacuum to remove all residual solvents.

Characterization: The resulting P3HT can be characterized by various techniques, including:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn and Mw) and polydispersity index (PDI).

-

¹H NMR Spectroscopy: To determine the regioregularity.

-

UV-Vis Spectroscopy: To analyze the optical absorption properties.

-

Differential Scanning Calorimetry (DSC): To study the thermal properties, such as the melting temperature.

Properties of Poly(3-hexylthiophene)

The properties of P3HT are highly dependent on its molecular weight and regioregularity.

Quantitative Data Summary

| Property | Typical Value/Range | Significance |

| Molecular Weight (Mn) | 5 - 100 kDa | Influences solubility, film morphology, and mechanical properties. |

| Regioregularity | > 90% (for high-performance applications) | Higher regioregularity leads to better crystallinity, higher charge mobility, and stronger absorption. |

| Hole Mobility | 10⁻⁴ - 10⁻¹ cm²/Vs | A measure of how quickly charge carriers move through the material; crucial for device performance. |

| Optical Band Gap | ~1.9 - 2.1 eV | Determines the range of light absorption; important for solar cells and photodetectors.[1] |

| Absorption Maximum (in film) | 520-560 nm (with a vibronic shoulder ~610 nm) | Indicates the wavelength of maximum light absorption. |

| Power Conversion Efficiency (PCE) in OPVs | 3% - 6% (in blend with a fullerene derivative) | A key metric for solar cell performance. |

Role in Organic Electronics

P3HT has been a workhorse material in organic electronics for many years, primarily due to its excellent semiconducting properties and processability.

Organic Photovoltaics (OPVs)

In OPVs, P3HT is typically used as the electron donor material in a bulk heterojunction (BHJ) architecture, blended with an electron acceptor material such as a fullerene derivative (e.g., PCBM). The performance of these devices is highly dependent on the nanoscale morphology of the P3HT:PCBM blend.

Organic Field-Effect Transistors (OFETs)

P3HT is also widely used as the active semiconductor layer in OFETs. The charge carrier mobility in P3HT-based OFETs is strongly influenced by the crystallinity and orientation of the polymer chains in the thin film.

Role in Biomedical Applications

The biocompatibility and unique optoelectronic properties of P3HT have led to its exploration in various biomedical applications.[4]

Biosensing

P3HT-based OFETs can be functionalized to act as highly sensitive biosensors.[6] For example, antibodies can be immobilized on the P3HT surface to detect specific antigens, with the binding event causing a measurable change in the transistor's electrical characteristics.[6] These sensors offer the potential for low-cost, label-free detection of disease biomarkers.[6]

Tissue Engineering

P3HT has been investigated as a scaffold material for tissue engineering.[4] While pristine P3HT is hydrophobic and may not be ideal for cell adhesion, its surface can be modified with proteins like collagen or fibronectin to enhance cell growth and proliferation.[4] The conductivity of P3HT also offers the potential for electrical stimulation of cells to promote tissue regeneration.

Bioimaging and Phototherapy

P3HT can be formulated into nanoparticles (NPs) for use in bioimaging and phototherapy.[7] These nanoparticles can be taken up by cells and their fluorescence can be used for imaging.[7] Furthermore, upon light absorption, P3HT can generate reactive oxygen species, which can be harnessed for photodynamic therapy to kill cancer cells.

Experimental Protocol: Preparation of P3HT Nanoparticles by Nanoprecipitation

Materials:

-

Poly(3-hexylthiophene) (P3HT)

-

Tetrahydrofuran (THF) (good solvent)

-

Deionized water (poor solvent)

-

Surfactant (e.g., sodium dodecyl sulfate - SDS) (optional, to improve stability)

Procedure:

-

Dissolution: Dissolve P3HT in THF to create a dilute solution (e.g., 0.1 mg/mL).

-

Nanoprecipitation: Rapidly inject the P3HT/THF solution into a vigorously stirring volume of deionized water. The sudden change in solvent polarity causes the hydrophobic P3HT chains to collapse and aggregate, forming nanoparticles.

-

Solvent Removal: Allow the THF to evaporate from the aqueous suspension, typically by stirring at room temperature for several hours or by using a rotary evaporator.

-

Purification/Concentration: The resulting nanoparticle suspension can be purified and concentrated by methods such as centrifugation or dialysis to remove any remaining free polymer or surfactant.

Characterization:

-

Dynamic Light Scattering (DLS): To determine the size distribution and stability of the nanoparticles.

-

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the nanoparticles.

-

UV-Vis and Photoluminescence Spectroscopy: To characterize the optical properties of the nanoparticle suspension.

Visualizations

Chemical Structures and Polymerization

Caption: Polymerization of this compound to poly(3-hexylthiophene).

Organic Solar Cell Architecture

Caption: Schematic of a P3HT-based organic solar cell.

Synthesis-Property-Performance Relationship

Caption: Interplay of synthesis, properties, and performance.

P3HT Nanoparticles in Biomedical Applications

Caption: P3HT nanoparticles for biomedical applications.

Conclusion

This compound, through its polymer P3HT, has established itself as a cornerstone material in the field of organic electronics. Its tunable properties, processability, and proven performance in devices like solar cells and transistors continue to make it a subject of intense research. Furthermore, the emerging applications of P3HT in the biomedical arena highlight its versatility and potential to bridge the gap between electronics and biology. For researchers, scientists, and drug development professionals, understanding the fundamental chemistry, material properties, and diverse applications of this compound-based polymers is crucial for driving innovation in both established and nascent technological fields. Future research will likely focus on further enhancing the performance of P3HT in electronic devices, as well as developing more sophisticated and targeted biomedical applications, such as functionalized nanoparticles for theranostics and advanced scaffolds for regenerative medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Scaffolds Based on Poly(3-Hydroxybutyrate) and Its Copolymers for Bone Tissue Engineering (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biocompatibility studies of functionalized regioregular poly(3-hexylthiophene) layers for sensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. P3HT-based organic field effect transistor for low-cost, label-free detection of immunoglobulin G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Poly(3-hexylthiophene) nanoparticles for biophotonics: study of the mutual interaction with living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Poly(3-hexylthiophene) (P3HT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to poly(3-hexylthiophene) (P3HT), a cornerstone conductive polymer in the fields of organic electronics and bioelectronics. The synthesis of P3HT is a critical process that dictates its ultimate material properties, including regioregularity, molecular weight, and polydispersity, which in turn govern its performance in various applications. This document details the experimental protocols for the most prevalent synthetic methodologies, presents key quantitative data in a comparative format, and illustrates the reaction pathways and workflows.

A critical point of clarification is the starting material for P3HT synthesis. While the topic mentions "2-hexylthiophene," the scientifically established and widely practiced syntheses of P3HT commence with 3-hexylthiophene . This precursor is either directly polymerized or, more commonly, first halogenated to form monomers such as 2,5-dibromo-3-hexylthiophene, which then undergoes polymerization.

Core Synthetic Methodologies

The synthesis of P3HT can be broadly categorized into three main methods: Oxidative Polymerization, Grignard Metathesis (GRIM) Polymerization, and Direct Arylation Polymerization (DArP). Each method offers distinct advantages and disadvantages concerning cost, scalability, and control over the final polymer characteristics.

Oxidative Polymerization with Ferric Chloride (FeCl₃)

This method is one of the simplest and most cost-effective routes to P3HT. It involves the direct oxidation of the 3-hexylthiophene monomer using an oxidizing agent, typically ferric chloride (FeCl₃). While straightforward, this method generally yields P3HT with lower regioregularity and broader molecular weight distributions compared to other techniques.

Experimental Protocol:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon), suspend anhydrous FeCl₃ (4 molar equivalents relative to the monomer) in a dry solvent such as chloroform or benzene.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 3-hexylthiophene (1 molar equivalent) in the same dry solvent to the stirred FeCl₃ suspension.

-

Allow the reaction mixture to stir for a specified period, typically 2 to 24 hours, at room temperature or a controlled temperature. The reaction progress can be monitored by observing the color change of the mixture.

-

Terminate the polymerization by pouring the reaction mixture into a large volume of a non-solvent, such as methanol, to precipitate the polymer.

-

Collect the crude polymer precipitate by filtration.

-

Purify the polymer by washing it sequentially with methanol, a mixture of distilled water and acetone, and finally with acetone to remove residual catalyst and oligomers.

-

Dry the purified P3HT powder under vacuum.

Grignard Metathesis (GRIM) Polymerization

GRIM polymerization is a powerful method for synthesizing highly regioregular P3HT with controlled molecular weights and narrow polydispersity indices. This "living" polymerization technique proceeds via a catalyst-transfer polycondensation mechanism. The process begins with the bromination of 3-hexylthiophene to 2,5-dibromo-3-hexylthiophene, followed by the formation of a Grignard reagent and subsequent nickel-catalyzed polymerization.

Experimental Protocol:

Step 1: Synthesis of 2,5-dibromo-3-hexylthiophene

-

Dissolve 3-hexylthiophene in a suitable solvent like dimethylformamide (DMF).

-

Slowly add N-bromosuccinimide (NBS) (2.2 equivalents) in portions to the solution while protecting the reaction from light.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

Pour the reaction mixture into water and extract the product with a nonpolar solvent (e.g., hexane).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the 2,5-dibromo-3-hexylthiophene by vacuum distillation or column chromatography.

Step 2: GRIM Polymerization

-

In a dry, three-necked flask under an inert atmosphere, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous tetrahydrofuran (THF).

-

Add a solution of an alkylmagnesium chloride (e.g., tert-butylmagnesium chloride) (1 equivalent) dropwise to form the thiophene Grignard monomer. The reaction is typically stirred at room temperature or gently refluxed for 1-2 hours.

-

In a separate flask, prepare a suspension of a nickel catalyst, such as Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)nickel(II) chloride), in anhydrous THF.

-

Add the catalyst suspension to the Grignard monomer solution to initiate polymerization.

-

Allow the polymerization to proceed at room temperature for a set time, which can be varied to control the molecular weight.

-

Quench the reaction by adding an acidic solution (e.g., 1M HCl).

-

Precipitate the polymer in methanol, filter, and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the pure P3HT.

Direct Arylation Polymerization (DArP)

DArP is a more recent and "greener" alternative to traditional cross-coupling polymerizations as it avoids the preparation of organometallic monomer derivatives. This method involves the direct coupling of a C-H bond with a C-Br bond, catalyzed by a palladium complex.

Experimental Protocol:

-

In a reaction vessel, combine 2-bromo-3-hexylthiophene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-Me₂NC₆H₄)₃), and a base (e.g., K₂CO₃).

-

Add a bulky carboxylic acid (e.g., neodecanoic acid) which acts as a crucial ligand for the palladium catalyst.

-

Add a high-boiling point polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).

-

Degas the reaction mixture and heat it under an inert atmosphere at a controlled temperature (e.g., 70-80 °C) for a specified duration.

-

After cooling, precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration and purify it through washing and/or Soxhlet extraction similar to the other methods.

Quantitative Data Summary

The choice of synthetic method significantly impacts the key characteristics of the resulting P3HT. The following table summarizes typical quantitative data for P3HT synthesized by the described methods.

| Synthesis Method | Regioregularity (RR) | Number-Average Molecular Weight (Mₙ) (kDa) | Polydispersity Index (PDI) |

| Oxidative Polymerization (FeCl₃) | 70-90%[1] | 5 - 50 | > 2.0[2] |

| Grignard Metathesis (GRIM) | > 95% (often >98%)[3] | 10 - 200[2][4] | 1.2 - 1.8[2] |

| Direct Arylation Polymerization (DArP) | > 93%[5] | 15 - 89[5] | 1.8 - 2.8[5] |

Visualizing the Synthesis of P3HT

Diagrams illustrating the chemical pathways and experimental workflows provide a clear and concise understanding of the synthesis processes.

Caption: General workflow for the synthesis of P3HT from 3-hexylthiophene.

Caption: Simplified mechanism of Grignard Metathesis (GRIM) polymerization.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Hexylthiophene via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Hexylthiophene is a key building block in the synthesis of organic electronic materials, particularly conductive polymers like poly(3-hexylthiophene) (P3HT), which are utilized in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The synthesis of this compound is a fundamental step in the development of these advanced materials. One of the most common and effective methods for its preparation is through the Grignard reaction, a versatile carbon-carbon bond-forming reaction. This document provides a detailed protocol for the synthesis of this compound via the Grignard reaction, including reaction conditions, a summary of quantitative data, and a visual representation of the experimental workflow.

Reaction Principle

The synthesis of this compound via a Grignard reaction typically involves the coupling of a thienyl Grignard reagent with a hexyl halide or, alternatively, a hexyl Grignard reagent with a halothiophene. A common approach is the reaction of 2-thienylmagnesium bromide with 1-bromohexane. The Grignard reagent is prepared in situ by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The subsequent addition of 1-bromohexane to the freshly prepared Grignard reagent results in the formation of this compound. Transition metal catalysts, such as nickel complexes, can be employed to facilitate the cross-coupling reaction, a variant known as the Kumada coupling.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and related reactions. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value/Range | Notes |

| Reactants | ||

| 2-Bromothiophene | 1.0 equivalent | Starting material for Grignard reagent formation. |

| Magnesium Turnings | 1.0 - 1.2 equivalents | Should be dry and activated. |

| 1-Bromohexane | 1.0 equivalent | Alkylating agent. |

| Anhydrous THF or Diethyl Ether | Sufficient volume for a 0.5 - 1.0 M solution | Solvent must be rigorously dried. |

| Reaction Conditions | ||

| Grignard Formation Temperature | Room temperature to reflux (approx. 35-66 °C) | The reaction is exothermic and may initiate spontaneously or with gentle heating. |

| Coupling Reaction Temperature | 0 °C to reflux | The addition of the alkyl halide is often done at a lower temperature and then warmed. |

| Reaction Time | 2 - 12 hours | Monitored by TLC or GC-MS for completion. |

| Yield | ||

| Product Yield | ~73% (via lithiation) | Yields for the Grignard-based synthesis are expected to be in a similar range.[1] |

Experimental Protocol

This protocol details the synthesis of this compound starting from 2-bromothiophene and 1-bromohexane.

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Reflux condenser, oven-dried

-

Dropping funnel, oven-dried

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and needles

-

2-Bromothiophene

-

Magnesium turnings

-

1-Bromohexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of the Grignard Reagent:

-

Assemble the dry glassware (three-neck flask, condenser, dropping funnel) under an inert atmosphere.

-

Place magnesium turnings (1.1 eq) in the flask with a small crystal of iodine.

-

Gently heat the flask with a heat gun under the inert atmosphere to activate the magnesium until the iodine vapor is visible, then allow it to cool.

-

Add anhydrous diethyl ether or THF to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-bromothiophene (1.0 eq) in anhydrous ether/THF.

-

Add a small amount of the 2-bromothiophene solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming may be necessary.[2]

-

Once the reaction has started, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.[2]

-

After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent. The solution will typically appear grey to brown.[2]

-

-

Coupling Reaction:

-

Cool the freshly prepared 2-thienylmagnesium bromide solution to 0 °C using an ice bath.

-

Add 1-bromohexane (1.0 eq) dropwise to the stirred Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reaction Scheme

Caption: Chemical reaction scheme for this compound synthesis.

References

Application Notes and Protocols: Kumada Catalyst-Transfer Polycondensation of 2,5-dibromo-3-hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of poly(3-hexylthiophene) (P3HT) via Kumada catalyst-transfer polycondensation (KCTP) of 2,5-dibromo-3-hexylthiophene. This method allows for the controlled synthesis of conjugated polymers with well-defined molecular weights and low polydispersity, which is crucial for applications in organic electronics and drug delivery systems.

Introduction

Kumada catalyst-transfer polycondensation is a chain-growth polymerization technique that enables the synthesis of well-defined conjugated polymers. This method offers precise control over molecular weight, polydispersity, and end-group functionality, making it a powerful tool for materials science and drug development. The polymerization of 2,5-dibromo-3-hexylthiophene is a classic example of KCTP, yielding regioregular head-to-tail poly(3-hexylthiophene) (P3HT), a benchmark polymer in organic electronics.

The mechanism involves the formation of a Grignard reagent from the dibromo monomer, followed by a nickel-catalyzed cross-coupling reaction. The key feature of this polymerization is the intramolecular transfer of the nickel catalyst along the growing polymer chain, which leads to a "living" polymerization character.

Quantitative Data Summary

The following table summarizes representative data from various studies on the Kumada catalyst-transfer polycondensation of 2,5-dibromo-3-hexylthiophene, illustrating the impact of different reaction parameters on the resulting polymer characteristics.

| Entry | Monomer:Catalyst Ratio | Catalyst | Initiator | Mn ( kg/mol ) | PDI (Đ) | Regioregularity (HT, %) | Reference |

| 1 | 50:1 | Ni(dppp)Cl₂ | Self-initiated | 8.5 | 1.25 | >98 | [1][2][3] |

| 2 | 100:1 | Ni(dppp)Cl₂ | Self-initiated | 16.2 | 1.30 | >98 | [1][2][3] |

| 3 | 20:1 | Ni(COD)₂ / PPh₃ / dppp | o-chlorotoluene | 3.8 | 1.4 | >95 | [4] |

| 4 | 40:1 | Ni(IPr)(acac)₂ | Not Specified | 7.5 | 1.15 | Not Specified | [5] |

| 5 | 80:1 | Ni(IPr)(acac)₂ | Not Specified | 15.1 | 1.18 | Not Specified | [5] |

| 6 | 28:1 | Pd-PEPPSI-IPent | Self-initiated | 10.0 (Theoretical) | 1.5 | Not Specified |

Mn = Number-average molecular weight; PDI (Đ) = Polydispersity Index; HT = Head-to-Tail.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Kumada catalyst-transfer polycondensation of 2,5-dibromo-3-hexylthiophene.

Materials and Reagents

-

2,5-dibromo-3-hexylthiophene (monomer)

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)

-

Isopropylmagnesium chloride (i-PrMgCl) or other Grignard reagent for monomer activation

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Hydrochloric acid (HCl) (for quenching)

-

Methanol (for precipitation)

-

Chloroform or other suitable solvent for polymer dissolution and purification

-

Standard laboratory glassware, syringes, and inert atmosphere setup (glovebox or Schlenk line)

Detailed Polymerization Procedure

Note: All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Monomer Activation (Grignard Formation):

-

In a flame-dried flask, dissolve 2,5-dibromo-3-hexylthiophene (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add isopropylmagnesium chloride (1.0 eq) dropwise to the solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The formation of the Grignard reagent, 2-bromo-5-chloromagnesio-3-hexylthiophene, will occur.

-

-

Polymerization:

-

In a separate flame-dried flask, add the Ni(dppp)Cl₂ catalyst. The amount should be calculated based on the desired monomer-to-catalyst ratio.

-

Add a small amount of anhydrous THF to dissolve or suspend the catalyst.

-

Transfer the freshly prepared Grignard solution of the monomer to the flask containing the catalyst via a cannula or syringe.

-

Stir the reaction mixture at room temperature. The solution will typically darken in color, indicating the start of polymerization.

-

The polymerization time can vary from 1 to 24 hours depending on the desired molecular weight and reaction conditions.

-

-

Quenching and Polymer Isolation:

-

After the desired reaction time, quench the polymerization by slowly adding an excess of 5 M HCl. This will protonate the active chain ends and neutralize any remaining Grignard reagent.

-

Pour the reaction mixture into a beaker containing methanol to precipitate the polymer.

-

Filter the precipitated polymer and wash it with methanol to remove any unreacted monomer and catalyst residues.

-

-

Purification:

-

The crude polymer can be further purified by Soxhlet extraction. Sequentially extract with methanol, hexane, and finally chloroform (or a suitable solvent in which the polymer is soluble).

-

The purified polymer is recovered from the chloroform fraction by evaporating the solvent.

-

Dry the polymer under vacuum to a constant weight.

-

Visualizations

Reaction Scheme

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Catalyst-Transfer Polycondensation. Mechanism of Ni-Catalyzed Chain-Growth Polymerization Leading to Well-Defined Poly(3-hexylthiophene) | Scilit [scilit.com]

- 3. Catalyst-Transfer Polycondensation. Mechanism of Ni-Catalyzed Chain-Growth Polymerization Leading to Well-Defined Poly(3-hexylthiophene) | CiNii Research [cir.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Application Notes and Protocols: Synthesis of 2-Hexylthiophene via Lithiation of Thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-hexylthiophene, a key intermediate in the development of organic electronic materials and pharmaceuticals. The synthesis is achieved through the regioselective lithiation of thiophene at the C2 position using n-butyllithium (n-BuLi), followed by alkylation with 1-bromohexane. This method offers good regioselectivity and yields. The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and a summary of expected results. Additionally, a workflow diagram illustrates the key stages of the synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of conjugated polymers like poly(3-hexylthiophene) (P3HT), which are widely used in organic photovoltaics and field-effect transistors. The introduction of the hexyl group enhances the solubility of these materials, facilitating their processing. The synthesis described herein is a common and effective laboratory-scale method for producing this compound.[1] The reaction proceeds via the deprotonation of the most acidic proton on the thiophene ring (at the α-position) by a strong base, followed by nucleophilic substitution with an alkyl halide.[1]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Thiophene | 1.0 equivalent |

| n-Butyllithium (n-BuLi) | 1.1 equivalents |

| 1-Bromohexane | 1.2 equivalents |

| Solvent | |

| Anhydrous Tetrahydrofuran (THF) | Sufficient to make a ~0.5 M solution of thiophene |

| Reaction Conditions | |

| Lithiation Temperature | -78 °C to 0 °C |

| Alkylation Temperature | -78 °C to Room Temperature |

| Reaction Time (Lithiation) | 1 hour |

| Reaction Time (Alkylation) | Overnight (approximately 12 hours) |

| Work-up & Purification | |

| Quenching Agent | Saturated aqueous NH4Cl solution |

| Extraction Solvent | Diethyl ether or Dichloromethane |

| Purification Method | Column Chromatography (Silica gel, Hexanes) |

| Expected Yield | ~73%[1] |

Experimental Protocol

Materials:

-

Thiophene (purified, e.g., by distillation)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

1-Bromohexane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Diethyl ether or Dichloromethane

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) (anhydrous)

-

Silica gel for column chromatography

-

Hexanes for chromatography

Equipment:

-

Round-bottom flask (three-necked)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Syringes and needles

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup:

-

Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet.

-

Flame-dry the glassware under vacuum and cool under an inert atmosphere.

-

-

Lithiation of Thiophene:

-

To the reaction flask, add freshly distilled thiophene followed by anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe or dropping funnel to the stirred solution, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The formation of 2-thienyllithium is observed as a white precipitate.

-

-

Alkylation:

-

Cool the reaction mixture back down to -78 °C.

-

Add 1-bromohexane (1.2 equivalents) dropwise to the suspension of 2-thienyllithium.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight under an inert atmosphere.

-

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to afford this compound as a colorless to pale yellow oil.

-

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite spontaneously on contact with air or moisture.

-

Anhydrous solvents are essential for the success of the reaction.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

References

Application Notes and Protocols: Suzuki Coupling for Functionalized 2-Hexylthiophene Derivatives

For Researchers, Scientists, and Drug Development Professionals